3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione 3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468225
InChI: InChI=1S/C19H15N5O2/c1-23-18(25)15-17(21-19(23)26)24(2)22-16(20-15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
SMILES:
Molecular Formula: C19H15N5O2
Molecular Weight: 345.4 g/mol

3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

CAS No.:

Cat. No.: VC17468225

Molecular Formula: C19H15N5O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione -

Specification

Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
IUPAC Name 1,6-dimethyl-3-(4-phenylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Standard InChI InChI=1S/C19H15N5O2/c1-23-18(25)15-17(21-19(23)26)24(2)22-16(20-15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Standard InChI Key ACKMZDMWOHENKD-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Elucidation

3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e] triazine-5,7(1H,6H)-dione belongs to the pyrimidotriazine class, characterized by a fused pyrimidine-triazine core. The compound’s IUPAC name reflects its biphenyl substituent at position 3, methyl groups at positions 1 and 6, and two ketone oxygen atoms at positions 5 and 7. Its molecular formula is C₂₁H₁₈N₄O₂, with a molecular weight of 358.40 g/mol.

Structural Features and Analogues

The biphenyl moiety introduces steric bulk and π-conjugation, potentially enhancing binding affinity to biological targets. Comparative analysis with structurally analogous compounds, such as 3-(1,3-benzodioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1, triazine-5,7(1H,6H)-dione (PubChem CID: 322479) and 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1, triazine-5,7(1H,6H)-dione (PubChem CID: 322477) , reveals shared synthetic pathways and core reactivity (Table 1).

Table 1: Comparative Structural Data of Pyrimidotriazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target Compound (Biphenyl Derivative)C₂₁H₁₈N₄O₂358.403-([1,1'-Biphenyl]-4-yl)
Benzodioxol Derivative C₁₄H₁₁N₅O₄313.273-(1,3-Benzodioxol-5-yl)
Dichlorophenyl Derivative C₁₃H₁₀Cl₂N₄O₂338.153-(3,4-Dichlorophenyl)

The biphenyl derivative’s extended aromatic system may influence its electronic properties and solubility, distinguishing it from smaller analogues .

Synthesis and Reaction Pathways

The synthesis of pyrimidotriazine derivatives typically involves multi-step reactions starting from uracil or pyrimidine precursors. While direct literature on the biphenyl derivative is limited, its preparation can be inferred from methodologies used for analogous compounds .

Core Synthesis Strategy

The foundational step involves 6-hydrazinyluracil, which undergoes condensation with aromatic aldehydes to form hydrazones. For example, the benzodioxol derivative is synthesized via condensation of 6-hydrazinyl-1-propyluracil with 1,3-benzodioxole-5-carbaldehyde, followed by nitrosation and cyclization. Similarly, the biphenyl derivative likely forms through condensation with 4-biphenylcarbaldehyde (Scheme 1) .

Scheme 1: Hypothesized Synthesis of Biphenyl Derivative

  • Condensation: 6-Hydrazinyl-1,6-dimethyluracil + 4-Biphenylcarbaldehyde → Hydrazone intermediate.

  • Nitrosation: Treatment with HNO₂ induces cyclization, forming the triazine ring.

  • Purification: Crystallization from ethanol or DMF yields the final product .

Key Reaction Mechanisms

The cyclization step proceeds via nucleophilic attack of the hydrazone’s α-carbon on the nitroso group, forming a hydroxylamine intermediate that eliminates water to aromatize the triazine ring . IR spectroscopy of related compounds confirms the loss of carbonyl stretches (1725–1670 cm⁻¹) and the appearance of NH vibrations (3180–3135 cm⁻¹) .

Physicochemical Properties

The biphenyl derivative’s properties are influenced by its substituents:

  • Solubility: Limited aqueous solubility due to hydrophobic biphenyl and methyl groups; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: The fused triazine core provides thermal stability, with decomposition temperatures exceeding 250°C (observed in analogues) .

  • Spectroscopic Data:

    • ¹H-NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and NH protons (δ 10–12 ppm) .

    • MS: Molecular ion peak anticipated at m/z 358.40 (M⁺) .

Applications and Future Directions

Therapeutic Applications

Pyrimidotriazines are explored as:

  • Anticancer Agents: Targeting topoisomerases or cyclin-dependent kinases .

  • Antimicrobials: Disrupting folate biosynthesis in pathogens .

Research Gaps and Opportunities

  • Synthesis Optimization: Scalable routes for biphenyl derivative synthesis.

  • Biological Screening: In vitro assays against cancer cell lines and microbial strains.

  • Computational Studies: Docking simulations to predict target affinity.

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